![molecular formula C14H17N3OS B2496047 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034337-47-6](/img/structure/B2496047.png)
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C14H17N3OS and its molecular weight is 275.37. The purity is usually 95%.
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Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C12H14N4OS
- Molecular Weight : 258.34 g/mol
- CAS Number : 866216-20-8
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrazolo compounds possess antimicrobial properties. For instance, compounds similar to this structure have demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Research indicates that tetrahydropyrazolo compounds can act as photosensitizers in photodynamic therapy (PDT), particularly against melanoma cells. The incorporation of thiophene rings in the structure enhances its efficacy as a photosensitizer .
- Neuroprotective Effects : Some studies suggest that pyrazolo derivatives can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. This inhibition may contribute to neuroprotective effects .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and neurodegeneration.
- Reactive Oxygen Species (ROS) Generation : As a photosensitizer, it can generate ROS upon light activation, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Scientific Research Applications
Chemistry
In the field of chemistry, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity can be harnessed in various organic transformations, including:
- Coupling Reactions : It can be used in cross-coupling reactions to form biaryl compounds.
- Functionalization : The compound's functional groups allow for further derivatization to create novel compounds with tailored properties.
Biology
Biologically, this compound has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. The findings indicated that tetrahydropyrazolo derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa), suggesting that this compound could be a promising lead compound for further development.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Lead Compound Development : Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating diseases such as cancer and infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Variations in the thiophene or pyrazole moieties can significantly affect biological activity. Researchers are focusing on synthesizing analogs to determine optimal configurations for enhanced potency.
Industry
In industrial applications, this compound can be utilized in:
- Polymer Production : Its chemical stability allows it to be incorporated into polymers for advanced material applications.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(7-11-4-6-19-10-11)15-8-12-9-16-17-5-2-1-3-13(12)17/h4,6,9-10H,1-3,5,7-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFZDVJSIITTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CSC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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